

A Comparative Study of the Crystal Structures of Zinc Arylsulfonates

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Compound of Interest

Compound Name: Zinc ethylbenzenesulphonate

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A detailed examination of the structural diversity in zinc arylsulfonate complexes, providing valuable insights for researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of the crystal structures of two distinct zinc arylsulfonate hydrates: diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) and diaquabis(4-ethylbenzenesulfonato)zinc(II). By presenting key crystallographic data in a clear, tabular format and detailing the experimental protocols for their synthesis and structural determination, this document serves as a valuable resource for understanding the nuanced structural chemistry of this class of compounds. The coordination environment of the zinc ion and the role of the arylsulfonate ligand in the overall crystal packing are explored, offering insights that are crucial for the rational design of novel metal-organic frameworks and pharmaceutical compounds.

Crystallographic Data Comparison

The crystal structures of diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) and diaquabis(4-ethylbenzenesulfonato)zinc(II) reveal significant differences in their crystallographic parameters, primarily influenced by the nature of the substituent on the aromatic ring of the sulfonate ligand. A summary of the key crystallographic data is presented in the table below.

Parameter	Diaquabis(2,5-dimethylbenzenesulfonato)zinc(II)	Diaquabis(4-ethylbenzenesulfonato)zinc(II)
Chemical Formula	C ₁₆ H ₂₂ O ₈ S ₂ Zn	C ₁₆ H ₂₂ O ₈ S ₂ Zn
Formula Weight	495.84	495.84
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
a (Å)	10.134(2)	13.119(3)
b (Å)	13.896(3)	5.867(1)
c (Å)	7.698(2)	14.542(3)
α (°)	90	90
β (°)	108.33(3)	104.99(3)
γ (°)	90	90
Volume (Å ³)	1029.3(4)	1080.3(4)
Z	2	2
Density (calc) (g/cm ³)	1.600	1.525
Coordination Geometry	Octahedral	Octahedral

Experimental Protocols

The synthesis and structural analysis of these zinc arylsulfonate crystals involve standard laboratory techniques. Below are the detailed methodologies for their preparation and characterization.

Synthesis and Crystallization

Synthesis of Diaquabis(2,5-dimethylbenzenesulfonato)zinc(II): Single crystals of diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) were grown by the slow evaporation of an aqueous solution containing stoichiometric amounts of zinc carbonate and 2,5-dimethylbenzenesulfonic acid.

The mixture was stirred until the cessation of effervescence, indicating the completion of the reaction. The resulting solution was then filtered and left undisturbed at room temperature. Colorless, prismatic crystals suitable for X-ray diffraction were harvested after several days.

Synthesis of Diaquabis(4-ethylbenzenesulfonato)zinc(II): An aqueous solution of 4-ethylbenzenesulfonic acid was neutralized with a stoichiometric amount of zinc carbonate. The reaction mixture was gently heated and stirred to ensure complete reaction. The hot solution was filtered to remove any unreacted starting material. The filtrate was allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. This process of slow cooling induced the crystallization of colorless, needle-like crystals of diaquabis(4-ethylbenzenesulfonato)zinc(II).

Single-Crystal X-ray Diffraction

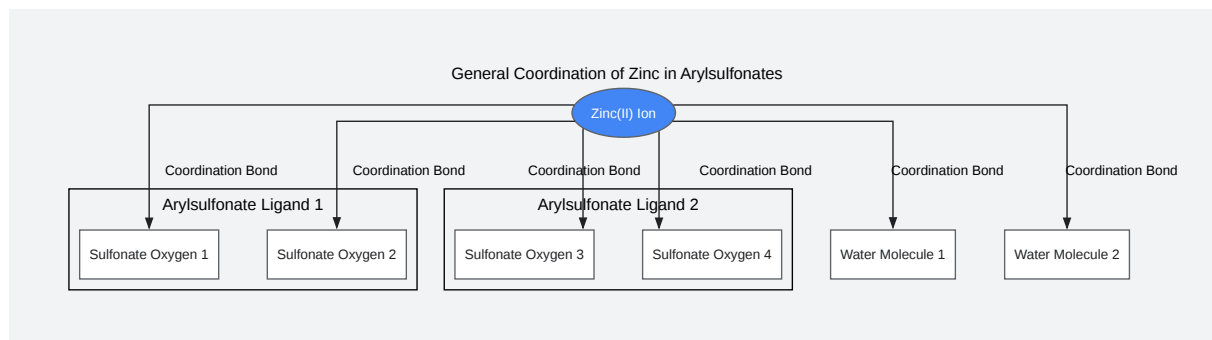
A suitable single crystal of each compound was mounted on a goniometer head. X-ray intensity data were collected at room temperature on a four-circle diffractometer using graphite-monochromated Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$). The data were collected using the ω -2 θ scan technique. The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and included in the refinement with isotropic thermal parameters.

Structural Analysis and Visualization

The coordination environment around the zinc ion and the overall crystal packing are crucial for understanding the properties of these compounds.

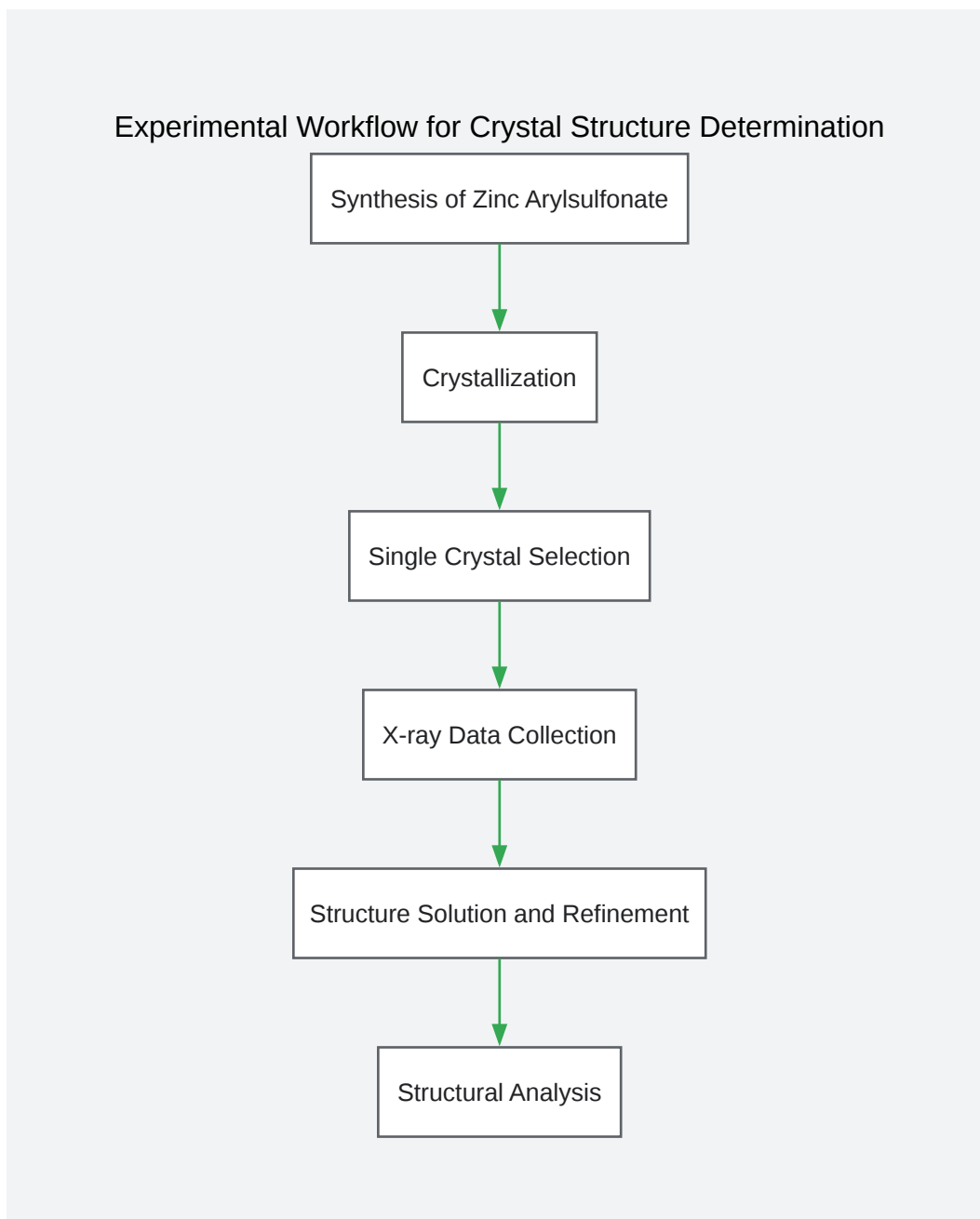
In both structures, the zinc ion is in an octahedral coordination environment. It is coordinated to two water molecules and four oxygen atoms from two bidentate sulfonate groups. The arylsulfonate ligands bridge adjacent zinc centers, forming polymeric chains. The differences in the crystal packing and the unit cell parameters can be attributed to the different steric and electronic effects of the methyl and ethyl substituents on the benzene ring.

The following diagrams illustrate the general coordination and the workflow for the structural determination of zinc arylsulfonates.



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Coordination of the Zinc(II) ion.



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Experimental workflow diagram.

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